molecular formula C16H18N2O4 B6693147 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid

2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid

Cat. No.: B6693147
M. Wt: 302.32 g/mol
InChI Key: JIQMDGUELLCWHK-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is a synthetic organic compound that features a unique combination of an oxazole ring and a phenylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylbutanoic acid moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is unique due to its specific combination of an oxazole ring and a phenylbutanoic acid moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-16(15(20)21,12-8-6-5-7-9-12)17-14(19)13-10(2)18-22-11(13)3/h5-9H,4H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQMDGUELLCWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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